4-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether
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Overview
Description
4-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it contains a carbon-magnesium bond and is highly reactive. This compound is particularly useful in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methylbenzylmagnesium chloride is typically prepared by reacting 4-fluoro-2-methylbenzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the preparation of 4-fluoro-2-methylbenzylmagnesium chloride follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then typically stored in sealed containers to maintain its reactivity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methylbenzylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form substituted products.
Electrophiles: Reacts with various electrophiles under inert conditions to form new carbon-carbon bonds.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Aromatics: From reactions with halides.
Coupled Products: From reactions with electrophiles.
Scientific Research Applications
4-Fluoro-
Properties
IUPAC Name |
magnesium;4-fluoro-1-methanidyl-2-methylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOKLXGFOHYPIN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240347 |
Source
|
Record name | Chloro[(4-fluoro-2-methylphenyl)methyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-53-2 |
Source
|
Record name | Chloro[(4-fluoro-2-methylphenyl)methyl]magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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